2-(4-chlorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound that features a combination of various functional groups, including a chlorophenoxy group, a furan ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures, such as the furan and pyrazole rings. These core structures are then functionalized and coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the furan ring can lead to furan diols, while reduction of a nitro group can yield corresponding amines .
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE: Similar structure but with a different position of the pyrazole ring.
2-(4-CHLOROPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 2-(4-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H14ClN3O3 |
---|---|
Molecular Weight |
331.75 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C16H14ClN3O3/c17-12-3-5-13(6-4-12)23-11-16(21)19-15-7-8-18-20(15)10-14-2-1-9-22-14/h1-9H,10-11H2,(H,19,21) |
InChI Key |
MMIDYWZMPZDSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.